molecular formula C15H15F2N5O2 B4349723 Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B4349723
M. Wt: 335.31 g/mol
InChI Key: WXCAQBJWDDPGAJ-UHFFFAOYSA-N
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Description

Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound that features a pyrazole ring with various substituents, including difluoromethyl, methyl, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The difluoromethyl group is introduced through a difluoromethylation reaction, which can be achieved using difluoroacetoacetic acid and triethyl orthoformate in the presence of acetic anhydride . The final step involves the esterification of the pyrazole derivative with acetic acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the mitochondrial respiration chain . This inhibition can disrupt cellular energy production, leading to the compound’s antifungal and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O2/c1-8-13-9(14(16)17)6-11(10-4-5-21(2)20-10)18-15(13)22(19-8)7-12(23)24-3/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCAQBJWDDPGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=NN(C=C3)C)C(F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Reactant of Route 2
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Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Reactant of Route 3
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Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Reactant of Route 4
Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Reactant of Route 5
Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

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